molecular formula C23H17BrClN3O6 B12039630 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765274-85-9

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12039630
CAS No.: 765274-85-9
M. Wt: 546.8 g/mol
InChI Key: JGGXDDFLXWSEAD-LGJNPRDNSA-N
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Description

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrClN3O6 and a molecular weight of 546.765 g/mol This compound is known for its unique structural features, which include a bromine atom, a nitrophenoxy group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purification steps, would apply.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 4-BR-2-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

765274-85-9

Molecular Formula

C23H17BrClN3O6

Molecular Weight

546.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O6/c1-14(33-20-9-7-19(8-10-20)28(31)32)22(29)27-26-13-16-12-17(24)4-11-21(16)34-23(30)15-2-5-18(25)6-3-15/h2-14H,1H3,(H,27,29)/b26-13+

InChI Key

JGGXDDFLXWSEAD-LGJNPRDNSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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